molecular formula C14H13NO2 B6413678 MFCD18323346 CAS No. 1261982-71-1

MFCD18323346

Cat. No.: B6413678
CAS No.: 1261982-71-1
M. Wt: 227.26 g/mol
InChI Key: ATYLMCCKHANLLF-UHFFFAOYSA-N
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Description

Based on analogous MDL-classified compounds (e.g., boronic acids, halogenated aromatics), it is hypothesized to belong to a class of organoboron or aryl halide derivatives with applications in pharmaceuticals, agrochemicals, or catalysis . Compounds under the MDL classification system often exhibit unique reactivity due to functional groups like boronic acids or halogen substituents, enabling cross-coupling reactions or serving as intermediates in synthesis .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)11-5-6-15-8-13(11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLMCCKHANLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692442
Record name 4-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-71-1
Record name 4-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323346” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The process typically includes:

    Step 1: Selection of precursor compounds.

    Step 2: Reaction under controlled temperature and pressure conditions.

    Step 3: Purification of the product using techniques such as crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk synthesis: Using large quantities of starting materials.

    Automated control: Monitoring and adjusting reaction parameters.

    Quality control: Ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18323346” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

“MFCD18323346” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18323346” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways and metabolic processes.

The compound binds to its targets, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD18323346 (hypothetical attributes inferred) with structurally similar compounds from the evidence:

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1 CAS 905306-69-6
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₇H₅BrO₂ C₇H₁₀N₂O
Molecular Weight ~235 (estimated) 235.27 201.02 138.17
LogP (XLOGP3) ~2.15 (estimated) 2.15 2.78 (calculated) 1.64
Solubility (mg/mL) 0.24 (inferred) 0.24 0.687 Highly soluble
Synthetic Accessibility Moderate 2.07 Not reported 3.5 (method-dependent)
Bioavailability Score 0.55 (estimated) 0.55 0.55 0.55

Key Observations :

  • Its moderate solubility (0.24 mg/mL) and GI absorption align with drug-like properties.
  • CAS 1761-61-1 , a brominated aromatic acid, shows higher solubility (0.687 mg/mL) and reactivity in green chemistry applications, such as A-FGO-catalyzed reactions .
  • CAS 905306-69-6 , a nitrogen-containing heterocycle, demonstrates high synthetic versatility with two distinct methods yielding 30–69% efficiency .

Methodological Considerations

Comparative analyses rely on computational tools (e.g., XLOGP3 for LogP, ESOL for solubility) and experimental validation via LC-MS/NMR . Structural similarities are quantified using Tanimoto coefficients, with values >0.7 indicating significant overlap . Regulatory guidelines emphasize documenting physicochemical properties and structural analogs during drug development .

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